5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
- This compound has a complex structure, combining aromatic, heterocyclic, and sulfone moieties.
- Its systematic name is quite a mouthful, but let’s break it down:
- The core structure is a triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one , which contains a fused bicyclic system with a central nitrogen atom.
- The substituents include a 4-bromophenyl group and a sulfonyl group.
- It belongs to the class of organic compounds known as heterocyclic compounds due to the presence of nitrogen atoms in the ring system.
- While its exact applications are diverse, it’s often used as a building block in synthetic chemistry.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism remains an active area of research.
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C21H19BrN4O3S |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C21H19BrN4O3S/c1-3-10-25-18(23)17(30(28,29)15-8-6-14(22)7-9-15)12-16-20(25)24-19-13(2)5-4-11-26(19)21(16)27/h4-9,11-12,23H,3,10H2,1-2H3 |
InChI Key |
MCYSIPULHAJQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
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